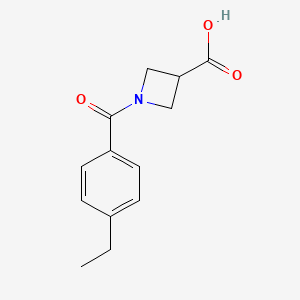

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-ethylbenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(15)14-7-11(8-14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUOQWKAXXJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Identifiers for 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern chemical research and drug development, the unambiguous identification of molecular entities is paramount.[1][2] This guide provides a detailed examination of the core chemical identifiers—SMILES and InChIKey—for the compound 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid. Moving beyond a simple presentation of these identifiers, this document elaborates on the principles of their generation, their structural significance, and their critical role in ensuring data integrity, interoperability, and discovery across global chemical databases.[3][4] We will explore the algorithmic foundations of canonical SMILES and the layered, hashed structure of the InChIKey. Furthermore, a standardized workflow for generating and verifying these identifiers for novel chemical entities is presented, offering a framework for best practices in chemical data management for the research community.

Introduction to this compound

This compound is a small molecule characterized by a central azetidine ring, a four-membered heterocyclic amine. This core is functionalized with a carboxylic acid group at the 3-position and a 4-ethylbenzoyl group attached to the nitrogen atom. The structure suggests its potential utility as a scaffold in medicinal chemistry, where azetidine rings are often employed to impart desirable physicochemical properties and to explore chemical space in drug design.

Below is the two-dimensional chemical structure of the molecule:

The Language of Chemical Structure: SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that allows a chemical structure to be represented as a string of ASCII characters.[4][5] Developed to be a compact, human-readable format, it is widely used in chemoinformatics for storing and exchanging chemical structure information.

Key Principles of SMILES:

-

Atoms: Represented by their elemental symbols. The "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets if they have their lowest normal valence.[5]

-

Bonds: Single bonds are typically implied by adjacency, while double and triple bonds are represented by = and #, respectively.[5]

-

Branches: Parentheses () are used to indicate branches off the main chain.

-

Rings: A ring is indicated by breaking one bond in the ring and assigning a number to each of the two atoms that were bonded. This number is then used to denote the ring closure.

Canonical SMILES: A Unique Representation

While a single molecule can be represented by many valid SMILES strings, a canonical SMILES is a unique string generated by a specific algorithm.[5][6][7] This canonicalization process ensures that every molecule has one, and only one, canonical SMILES representation, which is essential for database indexing and searching.[7][8] The algorithm, often a variant of the CANGEN algorithm, involves assigning a canonical label to each atom based on its topological environment and then traversing the molecular graph in a prescribed manner to generate the unique string.[7]

SMILES for this compound

The canonical SMILES string for this compound is:

CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O

Step-by-Step Derivation:

-

CCC1=CC=C...: Starts with the ethyl group (CC) attached to the benzene ring.

-

...C1=CC=C(C=C1)...: Describes the para-substituted benzene ring. The 1 indicates the start and end of the ring.

-

...C(=O)...: The carbonyl group of the benzoyl moiety.

-

...N2CC(C2)...: The azetidine ring attached to the carbonyl. The 2 denotes the ring closure for the azetidine.

-

...CC(C2)C(=O)O: The carboxylic acid group, which is a branch off the azetidine ring.

A Universal Identifier: The InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) was developed to create a universal, non-proprietary, and software-readable standard for representing chemical structures.[3][9][10] Unlike SMILES, which can have different "dialects" depending on the software used, the InChI algorithm is standardized by IUPAC to ensure consistency.[9][11]

The InChI is generated through a three-step process:

-

Normalization: The input structure is standardized to remove ambiguities (e.g., handling tautomers, protonation states).[10][12]

-

Canonicalization: A unique set of numerical labels is assigned to the atoms.[10][12]

-

Serialization: The structure is written out as a string of characters organized into hierarchical layers.[10][12]

InChI Layers: The InChI string is composed of distinct layers, each providing a more specific level of structural detail. This layered approach allows for versatile searching, for example, by ignoring stereochemistry or isotopic labeling.[12][13][14]

-

Main Layer: Contains the chemical formula, atom connections (c sublayer), and hydrogen atoms (h sublayer).

-

Charge Layer: Specifies the overall charge.

-

Stereochemical Layer: Defines stereoisomers (e.g., absolute stereochemistry, double bond geometry).

-

Isotopic Layer: Accounts for isotopic substitutions.

The InChIKey: A Hashed, Web-Searchable Identifier

Because the full InChI string can be long and is not ideal for web searching, a fixed-length, hashed version called the InChIKey was developed.[3][10][15] The InChIKey is a 27-character string generated using the SHA-256 hashing algorithm.[10][15] Its fixed length makes it easy to index in databases and use in search engines.[15]

The InChIKey is structured as follows: AAAAAAAAAAAAAA-BBBBBBBBFV-P

-

First 14 characters: A hash of the main connectivity layer of the InChI.

-

Next 8 characters: A hash of the remaining layers (stereo, isotopic, etc.).

-

F: A flag indicating if the InChI was standard or non-standard.

-

V: Version of the InChI software used.

-

P: A single character indicating the protonation state.

InChI and InChIKey for this compound

-

InChI: InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(16)14-7-11(8-14)13(17)18/h3-6,11H,2,7-8H2,1H3,(H,17,18)

-

InChIKey: YAFQJASYDCVBFD-UHFFFAOYSA-N

The InChIKey YAFQJASYDCVBFD-UHFFFAOYSA-N serves as a unique and unambiguous digital signature for this specific molecule.

Data Summary Table

| Identifier/Property | Value |

| Compound Name | This compound |

| Molecular Formula | C13H15NO3 |

| Molecular Weight | 233.26 g/mol |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |

| InChI | InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(16)14-7-11(8-14)13(17)18/h3-6,11H,2,7-8H2,1H3,(H,17,18) |

| InChIKey | YAFQJASYDCVBFD-UHFFFAOYSA-N |

Experimental and Computational Workflow

For researchers synthesizing novel compounds, the generation of accurate and standardized chemical identifiers is a critical step in the data lifecycle. The following protocol outlines a self-validating system for this process.

Protocol: Generation and Verification of Chemical Identifiers

-

Structural Elucidation (Experimental):

-

Synthesize and purify the new chemical entity.

-

Confirm the molecular structure using standard analytical techniques (e.g., NMR spectroscopy, Mass Spectrometry, X-ray crystallography). This step is crucial; identifiers are only as reliable as the input structure.

-

-

Digital Structure Representation:

-

Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), accurately draw the two-dimensional structure of the confirmed molecule.

-

Save the structure as a standard chemical file format, such as a MOL or SDF file.

-

-

Identifier Generation (Computational):

-

Method A (Online Tools): Utilize robust public resources like the NCI/CADD Chemical Identifier Resolver or the PubChem Sketcher to generate the SMILES, InChI, and InChIKey from the drawn structure.[10]

-

Method B (Local Software): Employ cheminformatics toolkits like RDKit or Open Babel to programmatically generate the identifiers from the MOL file. This is ideal for batch processing.

-

-

Cross-Verification:

-

Generate the identifiers using at least two independent methods (e.g., two different software packages or web services).

-

Compare the resulting Canonical SMILES and InChIKey strings. They must be identical. Any discrepancy indicates a potential issue with the input structure or the software used.

-

-

Database Registration and Deposition:

-

Once verified, use these identifiers to register the compound in internal databases.

-

When publishing results, deposit the structure and its identifiers into public databases like PubChem to ensure the findability and reusability of the data.

-

Workflow Diagram

The following diagram illustrates the logical flow from a newly synthesized compound to its validated chemical identifiers.

Caption: Workflow for generating and validating chemical identifiers.

Conclusion

The canonical SMILES and InChIKey for this compound are CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O and YAFQJASYDCVBFD-UHFFFAOYSA-N, respectively. These identifiers provide a standardized, machine-readable, and unambiguous means of representing the molecule's structure. For researchers in drug discovery and development, a rigorous adherence to the generation and verification of these identifiers is not merely a procedural task but a foundational element of scientific integrity.[1][16] Employing a robust workflow ensures data quality, facilitates collaboration, and enhances the power of large-scale data analysis, ultimately accelerating the pace of scientific innovation.[16]

References

-

IUPAC. The IUPAC International Chemical Identifier (InChI). Available from: [Link]

-

Heller, S., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. Available from: [Link]

-

thatbiochemistryguy. (2021). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Available from: [Link]

-

VAMDC Consortium. InChI/InChIKey. VAMDC Standards Documentation. Available from: [Link]

-

ChemAxon. SMILES - Documentation. ChemAxon Docs. Available from: [Link]

-

RSC Publishing. (2025). Grammar-driven SMILES standardization with TokenSMILES. Chemical Science. Available from: [Link]

- Weininger, D., Weininger, A., & Weininger, J. L. (1989). SMILES. 2. Algorithm for generation of unique SMILES notation. Journal of Chemical Information and Computer Sciences, 29(2), 97–101.

-

O'Boyle, N. M., & Sayle, R. A. (2012). Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI. Journal of Cheminformatics, 4(1), 22. Available from: [Link]

-

IUPAC. (2018). What on Earth is InChI?. Chemistry International, 40(1), 16-20. Available from: [Link]

-

IUPAC-NIST. The IUPAC-NIST Chemical Identifier – Technical Manual. Available from: [Link]

-

ResearchGate. General workflow of InChI/Key generation. Scientific Diagram. Available from: [Link]

-

InChI Trust. (2011). InChI Technical Manual. Available from: [Link]

-

IUPAC-InChI. InChI GitHub Repository. Available from: [Link]

-

Schärfer, C., Ertl, P., & Southan, C. (2021). IUPAC International Chemical Identifier (InChI)-related education and training materials through InChI Open Education Resource (OER). Journal of Cheminformatics, 13(1), 84. Available from: [Link]

-

InChI Trust. (2012). InChI Technical FAQ. Available from: [Link]

-

PubChem. 1-{4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid. PubChem Database. CID 72959169. Available from: [Link]

-

Royal Society of Chemistry. (2014). The importance of chemical identifier standards in the pharmaceutical industry. Available from: [Link]

- Southan, C., & Várkonyi, P. (2013). Role of Open Chemical Data in Aiding Drug Discovery and Design. Future Medicinal Chemistry, 5(5), 577-593.

-

Murray-Rust, P. (2009). Identifiers: why we need them and when CAS and InChI don't mix. Chemistry Blogs. Available from: [Link]

-

BindingDB. 1,2,4-oxadiazole based compound, 26. BindingDB Database. Available from: [Link]

-

Chichester, C., Koo, J., & Sadawi, N. (2012). Consistency of systematic chemical identifiers within and between small-molecule databases. Journal of Cheminformatics, 4(1), 26. Available from: [Link]

-

NIST. Information from the InChI. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 1-(4-Nonylbenzyl)azetidine-3-carboxylic acid. PubChem Database. CID 10149721. Available from: [Link]

-

PubChem. 1-(4-Phenoxybenzoyl)azetidine-3-carboxylate. PubChem Database. CID 7101969. Available from: [Link]

-

PubChem. 1-Boc-Azetidine-3-carboxylic acid. PubChem Database. CID 2755981. Available from: [Link]

-

PubChem. Ethyl azetidine-3-carboxylate. PubChem Database. CID 21717027. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Identifiers: why we need them and when CAS and InChI don't mix | petermr's blog [blogs.ch.cam.ac.uk]

- 3. inchi-trust.org [inchi-trust.org]

- 4. Research on Drug Identifier Query and Application in the PubChem Database - Oreate AI Blog [oreateai.com]

- 5. luis-vollmers.medium.com [luis-vollmers.medium.com]

- 6. SMILES - Documentation [docs.chemaxon.com]

- 7. organica1.org [organica1.org]

- 8. Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iupac.org [iupac.org]

- 10. iupac.org [iupac.org]

- 11. Consistency of systematic chemical identifiers within and between small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. InChI, the IUPAC International Chemical Identifier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inchi-trust.org [inchi-trust.org]

- 14. IUPAC International Chemical Identifier (InChI)-related education and training materials through InChI Open Education Resource (OER) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. InChI/InChIKey [v 11.12] [r 12.07] — VAMDC standards documentation [vamdc-standards.readthedocs.io]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Amide Coupling Protocols for 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Introduction & Compound Profile

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid is a specialized building block frequently employed in fragment-based drug discovery (FBDD) and the synthesis of PROTAC® linkers.[1] Its structure features a strained four-membered azetidine ring, which imparts specific conformational rigidity—a desirable trait for improving the metabolic stability and selectivity of bioactive molecules compared to their flexible linear counterparts.[1]

This guide provides two optimized protocols for coupling this carboxylic acid with diverse amines:

-

Method A (HATU): The "Gold Standard" for high-throughput library synthesis and complex amines.[1][2]

-

Method B (T3P): A scalable, "green" approach ideal for larger quantities and sensitive substrates.[1][2]

Chemical Profile

| Property | Detail |

| Structure | Azetidine ring N-acylated with 4-ethylbenzoic acid; C3-carboxylic acid handle.[1][2] |

| Formula | C₁₃H₁₅NO₃ |

| MW | ~233.26 g/mol |

| Solubility | Soluble in DMF, DMSO, DCM, EtOAc. Sparingly soluble in water.[1][2] |

| Stability | Alert: The azetidine ring is strained (~26 kcal/mol).[1][2] Avoid strongly acidic conditions (>1M HCl) or temperatures >60°C to prevent ring-opening or hydrolysis.[1][2] |

| Reactivity | The N-benzoyl group exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the C3-carboxyl group compared to N-alkyl azetidines.[1] |

Strategic Considerations

Before initiating synthesis, consider the following mechanistic factors to ensure success:

-

Ring Strain & Activation: The activation of the carboxylic acid generates a reactive intermediate (e.g., OAt-ester).[1] While the azetidine ring is robust under standard coupling conditions, prolonged exposure to Lewis acids or high heat can trigger ring-opening polymerization.[1] Recommendation: Perform activation at 0°C or Room Temperature (RT).

-

Stoichiometry: The N-benzoyl group is non-nucleophilic, so protection of the azetidine nitrogen is not required.[1] However, ensure the amine partner does not contain competing nucleophiles (e.g., free hydroxyls) that might require protection.[1]

-

Base Selection: Non-nucleophilic bases (DIPEA, NMM) are critical.[1][2] Avoid primary/secondary amines as bases to prevent competing amidation.[1][2]

Decision Tree: Choosing the Right Protocol

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate complexity.

Method A: High-Efficiency HATU Coupling

Best For: Research scale (10 mg – 500 mg), valuable amines, and library synthesis.[1]

Mechanism

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an active OAt-ester.[1][2][3] The pyridine nitrogen in the HOAt leaving group provides an "anchoring" effect (neighboring group participation), significantly accelerating the reaction rate and reducing racemization compared to HBTU/EDC.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent: HATU (1.1 – 1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

Step-by-Step Protocol

-

Preparation: In a clean, dry vial equipped with a stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.1 M – 0.2 M).

-

Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[2] Stir at RT for 5–10 minutes to form the activated ester.

-

Coupling: Add the Amine (1.0–1.2 equiv).

-

Reaction: Stir at Room Temperature.

-

Workup:

-

Dilution: Dilute the reaction mixture with EtOAc (10x volume).

-

Washing: Wash sequentially with:

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1][2]

Method B: Scalable T3P Coupling (Green Protocol)

Best For: Scale-up (>1 g), acid-sensitive substrates, and ease of purification.[1]

Mechanism

T3P (Propylphosphonic anhydride) acts as a cyclic anhydride that activates the carboxylic acid.[1][2] The byproduct is a water-soluble phosphonate salt, eliminating the need for complex chromatography in many cases.[1]

Reagents

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

Step-by-Step Protocol

-

Dissolution: Charge the reaction vessel with This compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (0.2 M).

-

Why EtOAc? T3P is often supplied in EtOAc, and it allows for a direct aqueous workup without solvent exchange.[2]

-

-

Base Addition: Add Pyridine or DIPEA (3.0 equiv).[1][2] Cool the mixture to 0°C.

-

Addition of T3P: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir.

-

Workup (The "Wash-Only" Purification):

-

Isolation: Dry organic layer (Na₂SO₄) and concentrate.[1][2] Often yields pure product without chromatography.[1][2]

Quality Control & Troubleshooting

Analytical Parameters

-

NMR:

-

¹H NMR: Confirm the presence of the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm) and the azetidine ring protons (multiplets typically 3.8–4.5 ppm).[1]

-

Diagnostic Shift: The amide NH of the product should appear between 6.0–9.0 ppm (solvent dependent).

-

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Conversion | Steric hindrance of amine.[1][2] | Switch to Method A (HATU).[1][2] Increase temperature to 40°C (carefully). Use microwave irradiation (50°C, 15 min). |

| Epimerization | Over-activation or high base concentration.[2] | Use T3P (Method B) or reduce base to 1.0 equiv during activation step.[1][2] Keep temp at 0°C. |

| Hydrolysis of Product | Workup too acidic/basic. | Azetidine amides can be sensitive.[2] Use buffered washes (pH 4-6) rather than strong HCl or NaOH.[1][2] |

| Precipitation | Poor solubility of intermediate.[2] | Switch solvent to DMSO or NMP.[2] |

Experimental Workflow Visualization

Figure 2: Generalized experimental workflow for amide coupling of azetidine derivatives.

References

-

Common Organic Chemistry. (2024).[1][2][7] Amine to Amide Coupling: HATU Mechanism.[1][2][3][4] Retrieved from [Link]

-

Archimica (Euticals). (2011).[1][2] T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future.[8] Retrieved from [Link][1]

-

PubChem. (2025).[1][2][9][10][11] this compound Compound Summary. Retrieved from [Link][1]

-

Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive.[1][2][7][8][12][13] Journal of the American Chemical Society.[2] Retrieved from [Link]

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. bachem.com [bachem.com]

- 8. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 9. 1-(4-Phenoxybenzoyl)azetidine-3-carboxylate | C17H14NO4- | CID 7101969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Nonylbenzyl)azetidine-3-carboxylic acid | C20H31NO2 | CID 10149721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. hepatochem.com [hepatochem.com]

Incorporating 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid into peptide chains

Application Note: Strategic Incorporation of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid into Peptide Chains

Executive Summary

This guide details the methodology for incorporating This compound (EBAZ) into peptide sequences.[1][2][3] EBAZ is a specialized non-proteinogenic amino acid derivative featuring a constrained four-membered azetidine ring and a lipophilic ethylbenzoyl moiety.[1][2][3]

Unlike standard amino acids used for chain elongation, EBAZ is an N-acylated building block.[1][3] It is functionally designed as a terminal capping reagent or a pendant modifier (e.g., on Lysine side chains).[1] Its incorporation introduces significant conformational rigidity (mimicking proline

Key Technical Challenge: As an N-acyl amino acid, EBAZ is prone to C-terminal racemization during activation via 5(4H)-oxazolone formation.[1][2][3] This protocol prioritizes racemization-suppressing coupling conditions.[1][2][3]

Chemical Profile & Handling

| Property | Description |

| Chemical Name | This compound |

| Function | N-terminal Capping Group; Conformational Restraint |

| Molecular Weight | ~233.26 g/mol |

| Solubility | Low in water; High in DMF, DMSO, NMP, DCM.[1][2][3] |

| Stability | Stable to TFA/scavenger cleavage cocktails. |

| Stereochemistry | The C3 position is chiral. Commercial sources may be enantiopure or racemic.[1][3] Preservation of chirality is critical. |

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use this protocol to cap the N-terminus of a resin-bound peptide.[2][3]

Rationale: Standard HATU/DIPEA coupling is risky for N-acyl amino acids due to base-catalyzed racemization.[1][2][3] We utilize DIC/Oxyma Pure , which operates at a lower pH and suppresses oxazolone formation.[1]

Materials:

-

Resin-bound peptide (N-terminus deprotected, free amine).[1][2][3]

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (3.0 eq).[1][3]

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 20 minutes.

-

Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF) and the resin is thoroughly washed (DMF x 5, DCM x 3, DMF x 3).[1]

-

-

Activation Cocktail Preparation (Pre-activation is NOT recommended):

-

Coupling Reaction:

-

Incubation:

-

Agitate at room temperature for 2 to 4 hours . The azetidine carboxylic acid is secondary and sterically constrained; extended coupling time is beneficial.[1]

-

-

Monitoring:

-

Washing:

-

Drain and wash resin: DMF (x4), DCM (x3).[1]

-

Protocol B: Solution Phase Coupling (Side-Chain Modification)

Use this protocol to attach EBAZ to a specific Lysine side chain in solution.[1][2][3]

Rationale: T3P (Propylphosphonic anhydride) is chosen for its extremely low epimerization rate and easy workup (water-soluble byproducts).[1][2][3]

Step-by-Step Procedure:

-

Reactants: Dissolve the peptide (with free Lysine

-amine) in DMF or Ethyl Acetate. -

Reagent: Add EBAZ (1.1 eq) followed by T3P (50% in EtOAc, 1.5 eq).

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 12 hours.

-

Workup: Dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine.[1]

Mechanism & Logic Visualization

The following diagram illustrates the critical decision pathway and the racemization risk mitigation strategy for EBAZ incorporation.

Caption: Workflow for EBAZ incorporation highlighting racemization risks associated with N-acyl amino acids and specific mitigation chemistries (DIC/Oxyma and T3P).

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Doublet Peaks in HPLC | Racemization at C3 of Azetidine. | Switch to DIC/Oxyma (Protocol A) or reduce base concentration.[1][3] Avoid pre-activation >2 mins.[1][3] |

| Incomplete Coupling | Steric hindrance of the secondary COOH. | Increase temperature to 40°C (carefully) or use double coupling. Switch solvent to NMP.[1] |

| Low Solubility | Hydrophobic EBAZ aggregation.[1][3] | Dissolve EBAZ in 10% DMSO/DMF mix before adding to resin.[1] |

References

-

Azetidine-3-carboxylic acid conformational properties: Žukauskaitė, A., et al. (2014).[1][2][3][4][5] "Synthesis and conformational study of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids." European Journal of Organic Chemistry, 2014(11), 2312–2321.[1][4] [1][2][3]

-

Racemization suppression with Oxyma: Subirós-Funosas, R., et al. (2009).[1][3] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[1][3] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1][2][3]

-

T3P Coupling Efficiency: Dunetz, J. R., et al. (2016).[1] "T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides?" Organic Process Research & Development, 20(2), 140–177.[1]

-

N-Capping Effects on Peptide Stability: Lombardi, L., et al. (2019).[1][3] "N-Capping Motifs Promote Interaction of Amphipathic Helical Peptides with Hydrophobic Surfaces."[3][6] Analytical Chemistry, 91(4).[1] [1][2][3]

Sources

- 1. PubChemLite - 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid (C12H13NO4) [pubchemlite.lcsb.uni.lu]

- 2. americanelements.com [americanelements.com]

- 3. 1-(4-Nonylbenzyl)azetidine-3-carboxylic acid | C20H31NO2 | CID 10149721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sci-hub.ist [sci-hub.ist]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Leveraging 1-(4-Ethylbenzoyl)azetidine-3-carboxylic Acid in Fragment-Based Drug Design

The following Application Note is designed for researchers in medicinal chemistry and structural biology. It focuses on the strategic application of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid as a high-value scaffold in Fragment-Based Drug Design (FBDD).

Abstract & Strategic Rationale

In the landscape of Fragment-Based Drug Design (FBDD), the transition from a low-affinity hit to a potent lead is often hindered by the "flatness" of aromatic fragments. This compound represents a "privileged" class of sp³-rich fragments. Unlike traditional aromatic fragments, the central azetidine ring acts as a rigid, non-planar linker that directs two distinct binding vectors:

-

The Electrostatic Vector: The C3-carboxylic acid, ideal for probing lysine/arginine residues or solvent fronts.

-

The Hydrophobic Vector: The 4-ethylbenzoyl moiety, providing a lipophilic anchor and a handle for π-stacking interactions.

This guide details the biophysical characterization (NMR, SPR) and chemical elaboration strategies for this specific scaffold, emphasizing its utility in targeting difficult protein-protein interaction (PPI) interfaces and cryptic pockets.

Physicochemical Profile

Understanding the "Rule of Three" compliance is critical before screening. This molecule exhibits near-ideal fragment properties, balancing polarity and lipophilicity.

| Property | Value | Structural Insight |

| Molecular Weight | 233.26 Da | Well below the <300 Da limit, allowing significant room for "growing" the molecule. |

| cLogP | ~2.1 | Moderate lipophilicity ensures solubility in assay buffers while maintaining membrane permeability potential. |

| TPSA | ~50 Ų | Polar surface area is dominated by the acid and amide, facilitating specific H-bond interactions. |

| Rotatable Bonds | 3 | Critical Feature: The azetidine ring restricts conformational entropy, potentially improving Ligand Efficiency (LE). |

| H-Bond Donors/Acc | 1 / 3 | The carboxylic acid proton is the primary donor; the carbonyls act as acceptors. |

Experimental Workflow: From Library to Lead

The following diagram illustrates the integrated workflow for screening and optimizing this azetidine fragment.

Figure 1: Integrated FBDD workflow. The azetidine fragment undergoes rigorous QC before parallel biophysical screening to eliminate false positives common with aggregation.

Protocol 1: Ligand-Observed NMR Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (

Objective

To detect magnetization transfer from the receptor (protein) to the transiently bound azetidine fragment, confirming binding epitope.

Materials

-

Instrument: 600 MHz NMR with cryoprobe (recommended).

-

Protein: Target protein at 10–20

M in deuterated buffer (PBS, pD 7.4). -

Ligand: Fragment at 500

M (50-fold excess). -

Control: Tryptophan or known non-binder.

Step-by-Step Procedure

-

Sample Preparation:

-

Dissolve fragment in

-DMSO to 100 mM. -

Dilute into protein buffer (

or -

Critical: Ensure DMSO concentration < 2% to prevent protein denaturation.

-

-

Pulse Sequence Setup:

-

Use a standard STD sequence (e.g., stddiff on Bruker).

-

On-Resonance Irradiation: Set at -0.5 ppm or 12 ppm (protein methyls or amides). Ensure no ligand signals overlap here.

-

Off-Resonance Irradiation: Set at 30 ppm (control).

-

Saturation Time: 2.0 seconds (Gaussian train pulses).

-

-

Data Acquisition:

-

Acquire 128–256 scans.

-

Perform an interleaved acquisition (on-resonance/off-resonance) to minimize artifacts.

-

-

Data Analysis:

-

Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.[1]

-

Positive Result: Signals corresponding to the ethyl group or azetidine ring protons appearing in the difference spectrum indicate binding.

-

Epitope Mapping: The signal with the highest intensity (relative to the reference spectrum) corresponds to the moiety in closest contact with the protein surface.

-

Expert Insight: For this specific molecule, expect strong STD signals from the ethyl group if it buries into a hydrophobic pocket. If the carboxylic acid interacts with surface lysines, the azetidine ring protons may show weaker STD effects due to higher solvent exposure.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Fragments often display "square-wave" sensorgrams due to fast on/off rates. This protocol ensures accurate affinity (

Objective

Determine steady-state affinity (

Materials

-

System: Biacore 8K or S200 (high sensitivity required).

-

Chip: Series S Sensor Chip CM5 or CM7 (high capacity is needed for low-MW fragments).

-

Running Buffer: PBS-P+ (with 0.05% P20 surfactant) + 2% DMSO.

Step-by-Step Procedure

-

Immobilization:

-

Target immobilization level (

) must be high. Calculate theoretical -

Aim for an expected response of 10–20 RU. For a 50 kDa protein and this 233 Da fragment, you need ~3000–5000 RU of protein immobilized.

-

-

Solvent Correction:

-

Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is mandatory for fragments.

-

-

Injection Cycle:

-

Concentration Series: 0, 15, 31, 62, 125, 250, 500, 1000

M. -

Contact Time: 30 seconds (fast equilibrium).

-

Dissociation Time: 15 seconds (fast off-rate).

-

Flow Rate: 30

L/min.

-

-

Analysis:

-

Use "Steady State Affinity" fitting (Response vs. Concentration).[2]

-

Do not attempt kinetic fitting (

) unless the sensorgram shows curvature (unlikely for this fragment unless affinity is <10

-

Hit-to-Lead Optimization Strategy

Once binding is confirmed, the This compound offers three distinct vectors for chemical elaboration.

Figure 2: Chemical space exploration. The carboxylic acid is the primary handle for "Fragment Growing."

Synthetic Tactics:

-

Amide Coupling (Vector 1): The carboxylic acid is easily coupled with primary/secondary amines. This is the standard "Fragment Growing" approach to capture additional H-bonds in the S2/S3 pockets.

-

Bioisosterism: If the acid causes permeability issues (low cellular activity), convert it to a tetrazole (using sodium azide/nitrile) or an oxadiazole . These retain the planar H-bond acceptor capability but improve lipophilicity.

-

Scaffold Hopping: If the azetidine ring is metabolically labile (rare, but possible), it can be swapped for a cyclobutane (removing the nitrogen) or a spiro-cyclic system to alter the exit vector angle slightly.

References

-

STD-NMR Screening Protocols: Title: Saturation transfer difference NMR for fragment screening.[1][3][4] Source: PubMed (NIH). Link:[Link]

-

SPR Fragment Screening Methodology: Title: Fragment Screening by Surface Plasmon Resonance.[2][3][5] Source: ACS Medicinal Chemistry Letters. Link:[Link]

-

Azetidine Synthesis & Properties: Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[6][7][8] Source: Taylor & Francis Online. Link:[Link]

-

Reduced Data Set STD NMR: Title: Speeding-up the Determination of Protein–Ligand Affinities by STD NMR. Source: Analytical Chemistry (ACS). Link:[Link]

Sources

- 1. physoc.org [physoc.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. lifechemicals.com [lifechemicals.com]

Microwave-assisted synthesis of N-acylated azetidine-3-carboxylic acids

Application Note & Protocol

Title: Microwave-Assisted Synthesis of N-Acylated Azetidine-3-Carboxylic Acids: A High-Speed, Efficient Protocol for Drug Discovery Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

Azetidines, particularly azetidine-3-carboxylic acid, represent a class of "privileged scaffolds" in modern medicinal chemistry.[1][2] Their unique four-membered ring structure imparts a desirable combination of properties including high sp³ character, conformational rigidity, and improved metabolic stability, making them highly attractive components in the design of novel therapeutics.[2][3] N-acylated derivatives of azetidine-3-carboxylic acid are crucial building blocks for creating a diverse range of biologically active molecules, from enzyme inhibitors to central nervous system modulators.[2][4]

Traditionally, the synthesis of these compounds via conventional heating methods can be time-consuming, often requiring several hours to reach completion and sometimes resulting in the formation of undesirable byproducts.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[6][7] By utilizing direct, efficient energy transfer, MAOS not only reduces reaction times from hours to mere minutes but also frequently leads to cleaner reactions with higher yields and product purity.[5][8][9]

This application note provides a comprehensive guide and detailed protocols for the rapid and efficient N-acylation of azetidine-3-carboxylic acid using microwave irradiation. We will delve into the scientific principles behind microwave heating, present a validated, step-by-step protocol, and discuss key parameters for optimizing this crucial synthetic transformation.

The Scientific Rationale: Understanding Microwave-Assisted Synthesis

Principles of Microwave Heating

Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls inward, microwave synthesis heats the entire reaction volume simultaneously. This is achieved through the direct interaction of microwave radiation with polar molecules in the mixture.[10] The two primary mechanisms are:

-

Dipolar Polarization: Polar molecules, such as the azetidine substrate and polar solvents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, resulting in rapid and uniform heating.[10][11]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic reagents), they will oscillate back and forth under the influence of the microwave field. Collisions with surrounding molecules generate heat.[11][12]

This "volumetric" heating mechanism can lead to localized superheating of the reaction medium far above its conventional boiling point, dramatically accelerating reaction rates.[12]

Key Advantages for N-Acylation of Azetidines

-

Drastic Reduction in Reaction Time: Reactions that typically take hours can be completed in minutes.[5][8]

-

Increased Product Yields: The rapid heating minimizes the time for side reactions or degradation of sensitive substrates, often resulting in higher isolated yields.[5][9]

-

Enhanced Purity: Cleaner reaction profiles reduce the need for extensive purification.[5]

-

Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[5]

-

Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS is a more energy-efficient and sustainable approach.[7]

General Reaction Scheme and Workflow

The N-acylation of azetidine-3-carboxylic acid is a nucleophilic acyl substitution where the secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A base is typically required to neutralize the acid byproduct.

General Scheme:

The general laboratory workflow for this synthesis is depicted below.

Caption: General workflow for microwave-assisted N-acylation.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted N-Benzoylation of Azetidine-3-Carboxylic Acid

This protocol details a model reaction for the synthesis of 1-benzoylazetidine-3-carboxylic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| Azetidine-3-carboxylic acid | ≥98% | e.g., Chem-Impex | Substrate |

| Benzoyl chloride | ≥99% | e.g., Sigma-Aldrich | Acylating agent |

| Diisopropylethylamine (DIPEA) | ≥99% | e.g., Sigma-Aldrich | Non-nucleophilic base |

| Dichloromethane (DCM), anhydrous | ACS Grade, DriSolv® | e.g., MilliporeSigma | Reaction solvent |

| 1M Hydrochloric Acid (HCl) | Reagent Grade | - | For workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | - | For workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | Drying agent |

| Microwave Reactor Vial (10 mL) | - | e.g., CEM, Biotage | With stir bar and snap-on cap |

| Dedicated Microwave Synthesizer | - | e.g., CEM Discover, Biotage Initiator | - |

Safety Precautions:

-

Conduct all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Benzoyl chloride is corrosive and a lachrymator. Handle with care.

-

Microwave reactions are conducted in sealed vessels under pressure. Never exceed the recommended volume or temperature for the vial.

Step-by-Step Procedure:

-

Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add azetidine-3-carboxylic acid (101 mg, 1.0 mmol).

-

Solvent and Base Addition: Add 4 mL of anhydrous dichloromethane (DCM) followed by diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 equiv). Stir the suspension for 2 minutes.

-

Acylating Agent Addition: Slowly add benzoyl chloride (0.13 mL, 1.1 mmol, 1.1 equiv) to the stirred suspension.

-

Vial Sealing: Immediately and securely seal the vial with a septum cap.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

-

Temperature: 100 °C (use dynamic power control)

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

-

Reaction Quench & Workup:

-

Open the vial and transfer the contents to a separatory funnel.

-

Dilute the mixture with an additional 15 mL of DCM.

-

Wash the organic layer sequentially with 1M HCl (2 x 10 mL), water (10 mL), and saturated NaHCO₃ solution (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure 1-benzoylazetidine-3-carboxylic acid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield: 85-95%.

Data & Discussion: Optimizing Reaction Parameters

The efficiency of microwave-assisted N-acylation is highly dependent on several factors. The following table provides starting conditions for various acylating agents based on established principles of microwave chemistry.[13]

| Acylating Agent | Base (equiv) | Solvent | Temp (°C) | Time (min) | Typical Yield | Notes |

| Acetyl Chloride | DIPEA (3.0) | DCM | 80 | 5 | >90% | Highly reactive; lower temperature and time are sufficient. |

| Acetic Anhydride | Pyridine (3.0) | Pyridine/DMF | 120 | 15 | >85% | Less reactive than acid chlorides; requires slightly more forcing conditions. |

| Benzoyl Chloride | DIPEA (3.0) | DCM | 100 | 10 | >90% | As per Protocol 1. |

| Boc Anhydride | Triethylamine (2.0) | Dioxane/H₂O | 90 | 10 | >95% | For synthesis of the N-Boc protected intermediate. |

Discussion of Parameters:

-

Solvent Choice: Polar, high-boiling solvents like DMF, NMP, or even water can be excellent for microwave synthesis due to their ability to absorb microwave energy efficiently. However, for ease of workup, solvents like DCM or acetonitrile are often used in sealed vessels, where they can reach temperatures far exceeding their atmospheric boiling points.[11]

-

Base Selection: A non-nucleophilic base such as DIPEA or triethylamine is crucial to prevent competition with the azetidine nitrogen for the acylating agent.

-

Temperature and Time: These parameters are interdependent. Higher temperatures lead to shorter reaction times. Optimization is key; excessively high temperatures or long durations can lead to decomposition. A typical starting point is 100-120 °C for 5-15 minutes.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature/time.2. Inactive acylating agent (hydrolyzed).3. Insufficient base. | 1. Increase temperature in 10-20°C increments or time in 5-min increments.2. Use a fresh bottle of the acylating agent.3. Ensure at least 2-3 equivalents of base are used. |

| Multiple Products/Low Purity | 1. Reaction temperature is too high.2. Side reaction with solvent or base.3. Substrate decomposition. | 1. Lower the reaction temperature and increase the hold time.2. Use a non-nucleophilic base (DIPEA) and an inert solvent (DCM, Dioxane).3. Reduce temperature and monitor reaction by TLC/LCMS at shorter time points. |

| Vial Pressure Error | 1. Vial overfilled.2. Reaction generating excessive gas.3. Temperature setpoint too high for the solvent. | 1. Ensure reaction volume does not exceed 50% of the vial's capacity.2. Add acylating agent at a slower rate before sealing.3. Reduce the target temperature. |

Conclusion

Microwave-assisted synthesis offers a powerful, reliable, and highly efficient method for the N-acylation of azetidine-3-carboxylic acids. By significantly reducing reaction times from hours to minutes and improving yields, this technique accelerates the generation of diverse chemical libraries for drug discovery and development.[9] The protocols and guidelines presented here provide a robust framework for researchers to rapidly access these valuable molecular building blocks, embodying the principles of both efficiency and green chemistry.

References

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023).

- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Google Books.

- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (n.d.).

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Azetidine-3-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2025).

- Microwave-assisted synthesis of azetidines in aqueous media. (2025).

- Preparation of n-substituted azetidine 3-carboxylic acid derivatives. (n.d.).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020).

- A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. (2015).

- Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.

- PART - 1 INTRODUCTION. (n.d.).

- specific effects of microwave - Solid supported reaction. (n.d.). Shodhganga.

- Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024). Arabian Journal of Chemistry.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).

- Preparation of n-substituted azetidine 3-carboxylic acid derivatives. (1986).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. ajrconline.org [ajrconline.org]

- 7. mdpi.com [mdpi.com]

- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]

- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpdft.com [rjpdft.com]

- 12. bspublications.net [bspublications.net]

- 13. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Case ID: AZT-3-COOH-PUR Status: Active Support Analyst: Senior Application Scientist

Executive Summary

This guide addresses the isolation and purification of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid .[1] This molecule presents a "polarity paradox": it contains a lipophilic 4-ethylbenzoyl tail and a highly polar, strained azetidine-3-carboxylic acid head.

Successful purification requires navigating three critical challenges:

-

Amphoteric Solubility: Managing the pH-dependent solubility of the carboxylic acid.

-

Rotameric Confusion: Distinguishing NMR "impurities" from inherent amide rotamers.

-

Byproduct Separation: Removing unreacted 4-ethylbenzoic acid, which shares similar acidic properties.

Part 1: The Extraction & Workup (The "Hidden" Yield)

User Issue: "I see my product in the LCMS of the crude mixture, but after aqueous workup, my yield is near zero. The organic layer is empty."

Root Cause Analysis

The azetidine-3-carboxylic acid moiety has a pKa of approximately 3.5–4.0. If your workup pH is >4, the molecule exists as a carboxylate anion (water-soluble). Standard "neutral" washes will leave the product in the aqueous waste.

Protocol: The pH-Switch Extraction

Do not use strong mineral acids (conc. HCl) indiscriminately, as the strained azetidine ring is sensitive to acid-catalyzed ring opening over time.

| Step | Action | Mechanism/Rationale |

| 1 | Quench | Dilute reaction with water. If reaction was basic (Schotten-Baumann), pH will be >9. |

| 2 | Wash (Basic) | Wash aqueous layer with Dichloromethane (DCM) . Discard organic. |

| 3 | Acidify | Cool to 0°C. Add 1M Citric Acid or 1N HCl dropwise until pH ≈ 2–3. |

| 4 | Extract | Extract immediately with Ethyl Acetate (EtOAc) or 2-MeTHF (3x). |

| 5 | Dry | Wash combined organics with Brine, dry over |

Critical Check: Spot the aqueous layer on TLC after Step 4. If the product spot persists, saturate the aqueous layer with NaCl (salting out) and re-extract with 10% Methanol in DCM.

Part 2: Chromatographic Isolation

User Issue: "My peak tails significantly on silica gel, and it co-elutes with 4-ethylbenzoic acid."

Troubleshooting Guide

Issue A: Peak Tailing (The "Comet" Effect)

Carboxylic acids interact strongly with the silanol groups (

-

The Fix: You must modify the mobile phase pH.

-

Standard Eluent: DCM : Methanol (95:5).

-

Modified Eluent: DCM : Methanol : Acetic Acid (94:5:1).

-

Why: Acetic acid suppresses the ionization of silanols and the product, sharpening the peak.

-

Issue B: Separation from 4-Ethylbenzoic Acid

Both the product and the byproduct (hydrolyzed starting material) are acids. They will move similarly on silica.

-

The Fix: Switch to Reverse Phase (C18) chromatography.

-

Logic: The azetidine ring adds significant polarity compared to the simple benzoic acid.

-

Elution Order (C18): The more polar Product elutes before the lipophilic 4-Ethylbenzoic acid .

-

Recommended Gradient (C18):

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 5% B

60% B over 20 minutes. -

Result: Product typically elutes at ~30-40% B; Benzoic acid impurity elutes >50% B.

Part 3: Crystallization & Solid State

User Issue: "The oil won't solidify, or the solid looks amorphous."

N-benzoyl azetidines are often oils or low-melting solids due to the lack of strong intermolecular hydrogen bonding networks (tertiary amide). However, the carboxylic acid moiety allows for crystallization.

Crystallization Protocol:

-

Solvent System: DCM / Hexane or Ethyl Acetate / Heptane.

-

Procedure: Dissolve the crude oil in minimal hot DCM. Add Hexane dropwise until persistent cloudiness appears. Store at -20°C overnight.

-

Alternative: Trituration with Diethyl Ether or MTBE . The 4-ethylbenzoic acid impurity is often soluble in ether, while the polar azetidine product may precipitate as a white solid.

Part 4: Analytical Troubleshooting (The Rotamer Trap)

User Issue: "My NMR shows a 60:40 mixture of two compounds. Is my coupling incomplete?"

Diagnosis: Rotamerism

Tertiary amides (like N-benzoyl azetidine) exhibit restricted rotation around the N-C(O) bond. This creates two distinct conformers (cis/trans) observable on the NMR timescale.

Verification Test:

-

Observation: In

, you see split peaks for the azetidine ring protons (multiplets doubling up) and the ethyl group. -

Experiment: Run the NMR at High Temperature (e.g., 50–60°C in DMSO-d6) .

-

Result: If the peaks coalesce (merge) into single sharp signals, it is one pure compound exhibiting rotamerism. If they remain distinct, you have an impurity.

Part 5: Purification Decision Matrix

The following workflow illustrates the logical path to isolate the pure compound based on the crude mixture's behavior.

Caption: Decision tree for the isolation of N-acyl azetidine carboxylic acids, prioritizing pH management and chromatographic selectivity.

References

-

Synthesis of Azetidine-3-carboxylic acid Derivatives

- Source:Organic Process Research & Development (General methodology for strained ring amides).

- Context: Protocols for handling azetidine ring stability during acid/base workup.

-

Link:

-

Amide Rotamerism in NMR

-

Purification of Polar Carboxylic Acids

- Source:Organic Syntheses.

- Context: Standard procedures for preventing silica tailing using acetic acid modifiers.

-

Link:

-

Patent Literature (Analogous Compounds)

- Source: WO2010068242 (S1P1 Receptor Agonists).

- Context: Describes the synthesis and isolation of 1-(4-substituted-benzoyl)azetidine-3-carboxylic acids.

-

Link:

Sources

Technical Support Center: Minimizing Racemization in Azetidine-3-Carboxylic Acid Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing racemization during the coupling of azetidine-3-carboxylic acid and its derivatives. Maintaining stereochemical integrity at this constrained, non-natural amino acid is paramount for the efficacy and safety of novel therapeutics. This resource is designed to provide you with the mechanistic understanding and practical protocols needed to overcome this synthetic hurdle.

The Challenge: Why Azetidine-3-Carboxylic Acid is Prone to Racemization

Azetidine-3-carboxylic acid, a four-membered heterocyclic amino acid, is a valuable building block in medicinal chemistry. However, like many α-amino acids, its stereocenter is susceptible to racemization (or epimerization in the context of a peptide chain) during amide bond formation. This loss of stereochemical purity can lead to diastereomeric impurities that are often difficult to separate and can have significantly different biological activities.[1]

The primary mechanism of racemization during peptide coupling involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate from the activated carboxylic acid.[2] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine can then produce a mixture of both L- and D-isomers.[2] Several factors, including the choice of coupling reagent, base, solvent, and reaction temperature, can influence the rate of this undesirable side reaction.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of azetidine-3-carboxylic acid derivatives and provides actionable solutions based on established principles of peptide chemistry.

Issue 1: Significant Racemization Detected in the Final Product

Question: I've coupled my N-protected azetidine-3-carboxylic acid with an amine, but chiral HPLC analysis shows a significant amount of the undesired diastereomer. What are the likely causes and how can I fix this?

Answer: Significant racemization is a common issue that can often be traced back to the coupling step.[3] Here's a step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired amide bond formation, they can also promote oxazolone formation if not used correctly.

-

Carbodiimides (e.g., DCC, EDC, DIC): These are effective but can lead to significant racemization when used alone.[4][5][6] It is highly recommended to use them with racemization-suppressing additives.[3][4]

-

Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are known for their high efficiency and can minimize racemization by promoting rapid amide bond formation.[2] However, they still require careful control of reaction conditions, particularly the base used.[2][3] HATU generally shows a lower propensity for racemization compared to HBTU.[2][8]

-

Phosphonium Salts (e.g., PyBOP®, PyAOP): These are powerful coupling reagents with a low risk of racemization.[9][10] A key advantage is that they do not react with the free amino group of the amine component, which can be an issue with uronium salts.[5]

Step 2: Assess the Base

The type and amount of base used can dramatically influence the extent of racemization. Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate.[3][11]

-

Commonly Used Bases:

-

Diisopropylethylamine (DIPEA): While widely used, it is a strong base and can promote racemization.[7]

-

N-methylmorpholine (NMM): A weaker base than DIPEA and a better choice for minimizing racemization.[7][11]

-

2,4,6-Collidine (TMP): A sterically hindered and weak base that is highly effective at suppressing racemization.[7][11][12]

-

-

Solution:

Step 3: Control the Reaction Temperature

Higher temperatures accelerate most reactions, including the undesirable racemization pathway.[3]

-

Solution: Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.[3] For particularly sensitive substrates, maintaining the reaction at 0°C for a longer period may be beneficial. In microwave-assisted synthesis, lowering the coupling temperature has been shown to limit racemization.[12]

Step 4: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.[3][13]

-

Solvent Choice: While solvent choice is often dictated by the solubility of the reactants, some general trends have been observed.[3][13] Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) have been shown to be more favorable in some cases compared to chloroform, dichloromethane, acetonitrile, and nitromethane.[13] The success of solid-phase peptide synthesis is also highly dependent on the solvation of the resin and the growing peptide chain.[14]

-

Solution: If possible, experiment with different solvents. For solid-phase synthesis, ensure the chosen solvent provides good swelling of the resin.[14]

Troubleshooting Workflow Diagram

Sources

- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. hepatochem.com [hepatochem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jpt.com [jpt.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimization of reaction temperature for N-benzoylation of azetidine-3-carboxylic acid

Technical Support Center: N-Benzoylation of Azetidine-3-Carboxylic Acid

Welcome to the Optimization Hub

Role: Senior Application Scientist Subject: Reaction Kinetics & Temperature Control for Strained Heterocycles Case ID: AZE-BZ-OPT-001

Welcome. You are likely here because you are attempting to functionalize the secondary amine of Azetidine-3-carboxylic acid with a benzoyl group, and you are balancing two competing factors: the nucleophilicity of a strained ring system versus the hydrolytic instability of benzoyl chloride.

This guide moves beyond generic "add and stir" instructions. It treats your reaction as a thermodynamic system that requires precise temperature modulation to maximize yield and purity.

Part 1: The Thermodynamic Landscape

To optimize this reaction, you must understand the failure modes associated with temperature extremes. The azetidine ring adds a layer of complexity due to its ring strain (~26 kcal/mol), making it susceptible to ring-opening side reactions if the energy input (temperature) is too high, particularly in the presence of nucleophiles.

The "Goldilocks" Zone:

-

Target:

(Addition Phase) -

Mechanism: Schotten-Baumann Acylation.[1]

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the kinetic competition occurring in your flask.

Caption: Kinetic competition pathways. Optimal temperature maximizes amidation while suppressing hydrolysis and ring-opening.

Part 2: The Optimized Protocol (Self-Validating)

This protocol uses a Schotten-Baumann approach.[1] It is self-validating because the pH monitoring acts as a proxy for reaction progress.

Reagents:

-

Azetidine-3-carboxylic acid (

equiv)[2] -

Benzoyl Chloride (

equiv) -

NaOH (

equiv) – Split usage: Dissolution & Scavenging -

Solvent: Water : THF (

ratio)

Step-by-Step Methodology:

-

Solubilization (The Base Baseline):

-

Dissolve Azetidine-3-carboxylic acid in water containing

equiv of NaOH. -

Checkpoint: The solution must be clear. The zwitterion is converted to the sodium salt (Azetidine-3-COO⁻ Na⁺), making the amine nucleophilic.

-

-

Thermal Setpoint 1 (

):-

Add the THF (or Dioxane) and cool the mixture to

using an ice bath. -

Why? Benzoyl chloride hydrolysis is exothermic and rapid at RT. Cooling suppresses this side reaction, giving the amine a competitive advantage.

-

-

Controlled Addition:

-

Add Benzoyl Chloride dropwise over 15–20 minutes.

-

Simultaneously add the remaining base (NaOH) to maintain pH

. -

Critical: Do not let the temperature rise above

during addition.

-

-

Thermal Setpoint 2 (

):-

Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (RT).

-

Stir for 2–4 hours.

-

-

Workup (Acidification):

-

Wash with diethyl ether (removes unreacted Benzoyl Chloride/neutral impurities).

-

Acidify the aqueous layer to pH 2 with HCl (carefully, at

). -

Result: The product (N-benzoyl-azetidine-3-carboxylic acid) will precipitate or can be extracted into EtOAc.

-

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Low Yield / Starting Material Remains

Q: I followed the protocol, but my yield is <40%, and I see unreacted azetidine. A: This is a classic "Hydrolysis Victory."

-

Diagnosis: Your reaction temperature likely spiked during the Benzoyl Chloride addition, or the temperature was too high (

) initially. Benzoyl chloride reacts with water faster than the amine at higher temperatures. -

Fix: Ensure the addition is done strictly at

. Increase the Benzoyl Chloride equivalents to -

Check: Verify your solvent quality. Old THF containing peroxides or excessive water (if using anhydrous conditions) can interfere, though Schotten-Baumann is tolerant of water.

Issue 2: Product Purity / Ring Opening

Q: I see new spots on TLC that are neither product nor benzoic acid. Did I break the ring? A: Azetidine rings are strained.[4]

-

Diagnosis: If you heated the reaction (

) or used a highly acidic workup at room temperature, you may have triggered acid-catalyzed ring opening. -

Fix: Never heat this reaction. The amide bond forms readily at RT. During the acidification step (Workup Step 5), keep the flask in an ice bath. The strain energy makes the ring susceptible to nucleophilic attack (by Cl⁻ or H₂O) once protonated.

Issue 3: Precipitation during Addition

Q: The solution turned into a thick slurry immediately after adding Benzoyl Chloride. A: You hit the solubility limit.

-

Diagnosis: While

is good for kinetics, it decreases solubility. Sodium salts of benzoylated amino acids can be less soluble in cold water. -

Fix: Ensure you have enough THF/Dioxane as a co-solvent. If the slurry is too thick, magnetic stirring fails, leading to local "hot spots" of pH or temperature. Switch to mechanical stirring or increase solvent volume by 20%.

Part 4: Optimization Data Summary

The following table summarizes the impact of temperature on the reaction outcome based on kinetic principles of Schotten-Baumann chemistry.

| Temperature Zone | Reaction Rate (Amidation) | Hydrolysis Rate (Side Rxn) | Risk Profile | Recommended? |

| < 0°C | Slow | Very Slow | Solubility issues; Incomplete conversion. | No |

| 0°C – 10°C | Moderate | Slow | Ideal for Addition Phase. | YES |

| 20°C – 25°C | Fast | Moderate | Ideal for Completion Phase. | YES |

| > 40°C | Very Fast | Dominant | Ring opening; Polymerization; Hydrolysis. | NO |

Decision Tree for Optimization (DOT Diagram)

Caption: Troubleshooting logic flow for optimizing yield and purity.

References

-

Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][1]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors. Organic Syntheses. [Link]

Sources

Technical Support Center: Crystallization of Ethylbenzoyl Azetidine Derivatives

Welcome to the technical support center for the crystallization of ethylbenzoyl azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this promising class of compounds. Our approach is rooted in a deep understanding of physical-organic principles and extensive experience in solid-state chemistry. We aim to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

Introduction: The Crystallization Challenge of Ethylbenzoyl Azetidines

Ethylbenzoyl azetidine derivatives present a unique set of crystallization challenges due to their distinct structural features. The rigid, aromatic benzoyl group, the strained four-membered azetidine ring, and the flexible ethyl substituent create a molecule with a specific polarity and conformational landscape. These characteristics can lead to difficulties in achieving a crystalline state, often resulting in oils, amorphous solids, or the formation of multiple polymorphic forms. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my ethylbenzoyl azetidine derivatives "oiling out" instead of crystallizing?

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid.[1] This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation.[2] For ethylbenzoyl azetidines, this can be attributed to:

-

High Solute Concentration: Rapidly cooling a highly concentrated solution can lead to supersaturation at a temperature where the compound is still molten.

-

Flexible Ethyl Chain: The presence of a flexible alkyl chain can hinder the orderly arrangement required for crystal lattice formation, promoting a disordered, liquid-like state.[3][4]

-

Impurities: The presence of impurities can significantly depress the melting point of your compound, increasing the likelihood of oiling out.[5]

Q2: I've successfully obtained a solid, but it appears to be amorphous. How can I induce crystallinity?

Amorphous solids lack a long-range ordered crystal lattice. This can be due to rapid precipitation or the inherent difficulty of the molecule to pack efficiently. To promote the formation of an ordered crystalline solid, consider the following:

-

Slowing Down Crystallization: Rapid crashing out of the solution often leads to amorphous material. Employing techniques that slow down the crystallization process, such as slow cooling or vapor diffusion, can provide the molecules with sufficient time to arrange themselves into a crystal lattice.

-

Solvent System Optimization: The choice of solvent is critical. A solvent that is too good will keep the compound in solution, while a solvent that is too poor will cause it to crash out. A carefully selected solvent or a mixture of solvents can modulate the solubility to favor crystal growth.[6]

-

Inducing Nucleation: If spontaneous nucleation is not occurring, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.[2]

Q3: My compound remains in solution even after cooling and concentrating. What should I do?

If your ethylbenzoyl azetidine derivative is highly soluble in the chosen solvent, you may not be reaching the necessary level of supersaturation for crystallization to occur. Here are some strategies to overcome this:

-

Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility of your compound and induce crystallization.

-

Evaporation: Slow evaporation of the solvent will gradually increase the concentration of your compound, leading to supersaturation and crystal formation.

-

Solvent Screening: Your current solvent may be too effective. Experiment with a range of solvents with varying polarities to find one that provides the ideal solubility profile for crystallization.

Troubleshooting Guide

This section provides a systematic approach to resolving common crystallization difficulties with ethylbenzoyl azetidine derivatives.

Problem 1: Persistent Oiling Out

Symptoms: Formation of liquid droplets or a viscous oil at the bottom of the flask upon cooling.

Causality: The compound's melting point is below the temperature of the supersaturated solution. This can be exacerbated by high concentrations of impurities or the conformational flexibility of the ethyl group.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Detailed Protocols:

-

Protocol 1.1: Slow Cooling with Dilution

-

If oiling out occurs, add more of the same solvent to the flask to dissolve the oil upon gentle heating.

-

Once a clear solution is obtained, allow it to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

-

If crystals do not form at room temperature, place the flask in a refrigerator (4 °C), and then in a freezer (-20 °C) if necessary.

-

-

Protocol 1.2: Solvent System Modification

-

If dilution is ineffective, remove the current solvent in vacuo.

-

Attempt recrystallization from a different solvent or a binary solvent system. For ethylbenzoyl azetidines, which are of moderate polarity, consider solvent mixtures like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[7]

-

Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol, ethyl acetate, dichloromethane) at an elevated temperature.

-